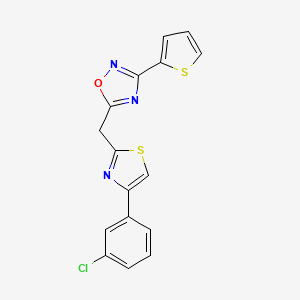

5-((4-(3-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole

Descripción

Propiedades

IUPAC Name |

5-[[4-(3-chlorophenyl)-1,3-thiazol-2-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClN3OS2/c17-11-4-1-3-10(7-11)12-9-23-15(18-12)8-14-19-16(20-21-14)13-5-2-6-22-13/h1-7,9H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAITGDCSPYCLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(3-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and the use of catalysts to enhance reaction efficiency.

Análisis De Reacciones Químicas

Thiazole Ring Formation

The 4-(3-chlorophenyl)thiazole moiety is synthesized via the Hantzsch thiazole synthesis :

-

Reaction :

A thioamide reacts with α-halo ketones (e.g., 3-chlorophenyl-substituted α-bromoacetophenone) in ethanol under reflux to form the thiazole ring ( ).

Coupling of Oxadiazole and Thiazole Moieties

The methylene bridge connecting the oxadiazole and thiazole rings is formed via nucleophilic alkylation :

-

Step 1 : Bromination of the oxadiazole at the methyl position using N-bromosuccinimide (NBS).

-

Step 2 : Reaction of the bromomethyl-oxadiazole with the thiazole’s nitrogen atom in the presence of a base (e.g., KCO) ( ).

Key Spectral Data for Characterization

Reactivity and Functionalization

-

Thione–Thiol Tautomerism : The oxadiazole-2-thione group exhibits tautomerism, enabling reactions at the sulfur atom (e.g., S-alkylation with alkyl halides) ( ).

-

Mannich Reactions : Schiff bases derived from oxadiazoles react with morpholine/formaldehyde to form Mannich bases, enhancing solubility and bioactivity ( ).

-

Anticancer Activity : Analogous 1,3,4-oxadiazoles with thiophene substituents show cytotoxicity (IC values: 0.24–3.45 μM) via EGFR/Src kinase inhibition ( ).

Hypothetical Reaction Scheme

-

Oxadiazole Synthesis :

-

Thiazole Synthesis :

-

Coupling :

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Numerous studies have demonstrated that derivatives of thiazole and oxadiazole exhibit significant antimicrobial properties. For instance, a recent synthesis of thiazole-substituted oxadiazoles indicated promising antibacterial and antifungal activities against various pathogens. Compounds derived from similar structures have shown enhanced efficacy compared to traditional antibiotics .

Table 1: Antimicrobial Activity of Thiazole and Oxadiazole Derivatives

| Compound | Activity Type | Pathogen Tested | Result |

|---|---|---|---|

| 5a | Antibacterial | E. coli | Effective |

| 5b | Antifungal | Candida spp. | Effective |

| 5c | Antibacterial | Staphylococcus aureus | Moderate |

Anticancer Properties

The compound's structural components suggest potential anticancer activity. Research indicates that thiazole and oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that similar compounds effectively target human lung (A-549) and liver (HepG-2) cancer cell lines .

Table 2: Cytotoxicity of Thiazole and Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 20b | HepG-2 | 15.5 | Apoptosis |

| 20c | A-549 | 12.3 | Cell cycle arrest |

| 20d | MCF-7 | 18.0 | Inhibition of proliferation |

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for enhancing the biological efficacy of these compounds. The presence of electron-withdrawing groups such as chlorine in the phenyl ring has been associated with increased potency against cancer cells . The thiazole moiety contributes significantly to the compound's biological activities by influencing interactions with target proteins.

Antimicrobial Mechanism

The antimicrobial action is primarily attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Mechanism

Anticancer effects are mediated through multiple pathways:

- Induction of apoptosis via mitochondrial pathways.

- Inhibition of specific kinases involved in cell proliferation.

- Modulation of signaling pathways such as MAPK/ERK and PI3K/Akt .

Case Study on Anticancer Efficacy

In vitro studies involving compound 20b , a derivative closely related to the target compound, showed a significant reduction in cell viability in HepG-2 cells with an IC50 value of 15.5 µM, indicating strong anticancer potential . Molecular docking studies revealed that this compound binds effectively to dihydrofolate reductase, a key enzyme in cancer metabolism.

Case Study on Antimicrobial Activity

A series of synthesized thiazole derivatives were tested against resistant strains of bacteria such as MRSA and Pseudomonas aeruginosa. Results indicated that certain derivatives exhibited superior activity compared to conventional antibiotics, highlighting their potential as new therapeutic agents .

Mecanismo De Acción

The mechanism by which 5-((4-(3-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Oxadiazole Family

- 3-(3-Chlorobenzyl)-5-(3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl)-1,2,4-oxadiazole (9d)

This compound () shares the 1,2,4-oxadiazole core but replaces the thiazole-methyl group with a benzyl-linked benzo[b]thiophene and a piperidine substituent. The piperidine group likely enhances solubility and bioavailability compared to the target compound’s thiophene-thiazole system. Such structural differences may alter receptor binding in therapeutic contexts, though both compounds leverage chlorinated aryl groups for hydrophobic interactions .

Heterocyclic Variations: Thiazole and Thiophene Derivatives

- 4-(Alkyl/Aryl)-3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazole ()

Replacing the oxadiazole with a 1,2,4-triazole ring introduces additional hydrogen-bonding capabilities. The thiophene substituent is retained, but the bromobenzyl group may confer higher electronegativity than the target compound’s 3-chlorophenyl group. These derivatives demonstrated antimicrobial activity, suggesting that the thiophene-thiazole-oxadiazole system in the target compound could similarly engage in microbial enzyme inhibition .

Physicochemical Properties

- Melting Points and Spectral Data

Urea-thiazole derivatives () exhibit melting points between 188–207°C, correlating with their crystalline packing. The target compound’s planar oxadiazole-thiazole system may result in similar or higher melting points due to π-π stacking. ESI-MS data (e.g., m/z 500.2 for compound 11f) provide benchmarks for molecular ion identification .

Computational and Crystallographic Insights

- Such methods could elucidate the target’s reactivity and interaction sites .

- Crystallography via SHELX () Isostructural compounds in (P ī symmetry, planar conformations) demonstrate how crystallography resolves substituent orientation. The target compound’s thiophene group may adopt a perpendicular orientation relative to the oxadiazole plane, akin to fluorophenyl groups in , affecting molecular packing .

Actividad Biológica

5-((4-(3-Chlorophenyl)thiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a thiazole ring, a thiophene ring, and an oxadiazole ring. The presence of a 3-chlorophenyl group significantly influences its chemical reactivity and biological activity. The structural formula can be represented as follows:

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with specific molecular targets through enzyme inhibition or receptor binding. Studies suggest that it may inhibit matrix metalloproteinases and anti-apoptotic BCL2 family proteins, which are crucial in cancer progression .

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown effectiveness against various cancer cell lines with IC50 values often lower than standard chemotherapeutics like doxorubicin .

In vitro studies have demonstrated that this compound exhibits cytotoxicity against human cancer cell lines such as HCT-116 and HepG2 . The structure-activity relationship (SAR) analysis indicates that the presence of electronegative groups like chlorine enhances antiproliferative activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar oxadiazole derivatives are known to possess antibacterial and antifungal activities. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi . The mechanism may involve disruption of cell wall synthesis or interference with metabolic pathways.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-((4-Phenylthiazol-2-yl)methyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | Structure | Moderate anticancer activity |

| 5-(4-Chlorophenyl)-1,3,4-thiadiazole | Structure | Antimicrobial properties |

The unique 3-chlorophenyl substitution in our compound may provide enhanced reactivity and selectivity compared to these similar structures.

Study on Anticancer Properties

In a recent study evaluating the anticancer potential of thiazole derivatives including our compound, it was found that modifications at the phenyl ring significantly impacted cytotoxicity. The study utilized MTT assays to determine IC50 values across several cancer cell lines .

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxadiazole derivatives found that certain substitutions led to increased efficacy against resistant bacterial strains. This highlights the importance of structural variations in enhancing biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.